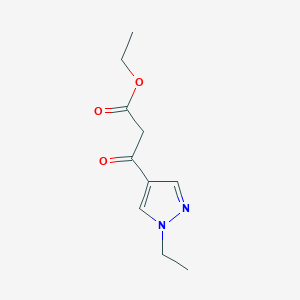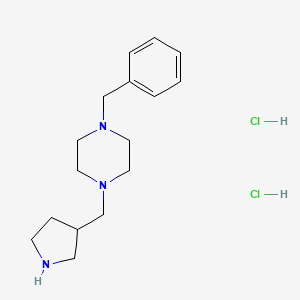
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride
説明
“1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C16H26ClN3 and a molecular weight of 295.86 . It is used as a reference material for forensic laboratories .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” can be represented by the SMILES stringCl.Cl.Cl.CN1CCN (CC1)C2CCNC2 . The InChI key is IVMWYPBOTNWLLF-UHFFFAOYSA-N .
科学的研究の応用
Potential as ACAT Inhibitor for Cholesterol Management
Compounds structurally related to 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with one study highlighting the discovery of an aqueous-soluble potent inhibitor that exhibits selectivity for human ACAT-1 over ACAT-2. This selectivity is crucial for the treatment of diseases involving ACAT-1 overexpression, suggesting potential applications in managing cholesterol-related conditions (Shibuya et al., 2018).
Anticonvulsant Activity
Research into 1,3-substituted pyrrolidine-2,5-dione derivatives, a class including similar piperazine compounds, has shown promising anticonvulsant activities. These compounds were evaluated using acute models of seizures in mice, with some displaying more beneficial protective indices than well-known antiepileptic drugs. This suggests their potential utility in developing new treatments for epilepsy (Rybka et al., 2017).
Antipsychotic Agents Development
Another study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. By modifying the structure to enhance interaction with dopamine and serotonin receptors, compounds showed in vivo activities comparable to established antipsychotics, with less activity in models predictive of extrapyramidal side effects. This research direction indicates the role similar compounds might play in developing new antipsychotic medications with reduced side effects (Norman et al., 1996).
特性
IUPAC Name |
1-benzyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)13-18-8-10-19(11-9-18)14-16-6-7-17-12-16;;/h1-5,16-17H,6-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWAWCXPUWEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



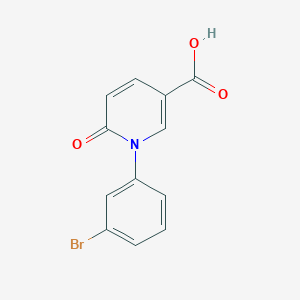
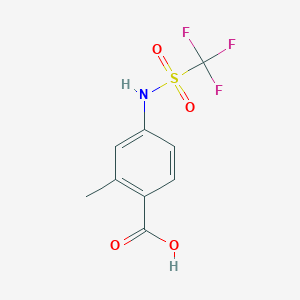
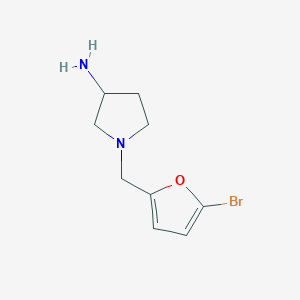
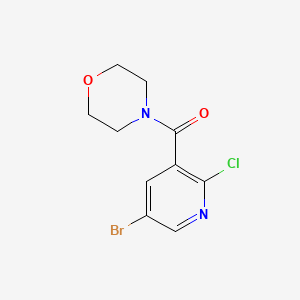
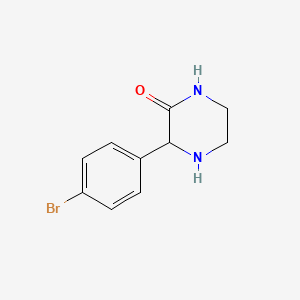
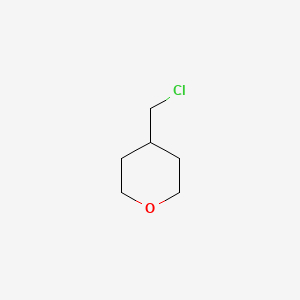
![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1527357.png)
![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)
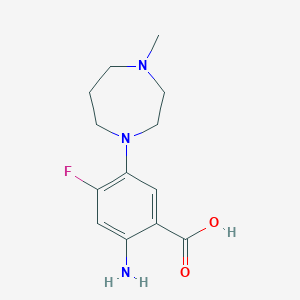
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)
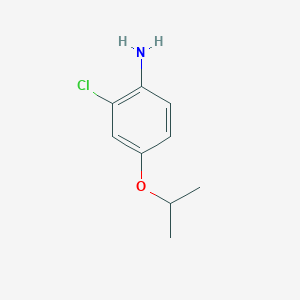
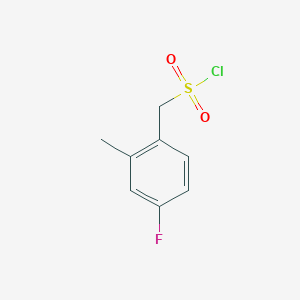
![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)
